ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 942010-03-9
VCID: VC6429248
InChI: InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-6-8-15(22)9-7-14)12-18(26)25(24-19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,23,27)
SMILES: CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C
Molecular Formula: C21H18BrN3O4
Molecular Weight: 456.296

ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 942010-03-9

Cat. No.: VC6429248

Molecular Formula: C21H18BrN3O4

Molecular Weight: 456.296

* For research use only. Not for human or veterinary use.

ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate - 942010-03-9

Specification

CAS No. 942010-03-9
Molecular Formula C21H18BrN3O4
Molecular Weight 456.296
IUPAC Name ethyl 4-[(4-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Standard InChI InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-6-8-15(22)9-7-14)12-18(26)25(24-19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,23,27)
Standard InChI Key LBPXCLPZRJRKHY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has the molecular formula C₂₁H₁₈BrN₃O₄ and a molecular weight of 456.3 g/mol. The structure comprises:

  • A pyridazine core with ketone and ester functional groups.

  • A 4-bromobenzamido substituent at position 4.

  • A 4-methylphenyl group at position 1.

Table 1: Key Structural Descriptors

PropertyValue
CAS Number942010-03-9
IUPAC NameEthyl 4-[(4-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
SMILES NotationCCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C
Topological Polar Surface Area99.5 Ų

The presence of bromine enhances electrophilic reactivity, while the methylphenyl group contributes to hydrophobic interactions.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Formation of the Pyridazine Core: Cyclocondensation of hydrazine derivatives with diketones under reflux conditions.

  • Bromobenzamido Incorporation: Amidation using 4-bromobenzoyl chloride in the presence of a base like triethylamine.

  • Esterification: Reaction with ethyl chloroformate to introduce the carboxylate group.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, ethanol, 80°C, 12 hr65–70
24-Bromobenzoyl chloride, DCM, 0–5°C85
3Ethyl chloroformate, DMAP, RT78

Key purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, NH), 7.85–7.45 (m, 8H, aromatic), 4.32 (q, 2H, OCH₂CH₃), 2.42 (s, 3H, CH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N pyridazine).

  • MS (ESI+): m/z 457.1 [M+H]⁺.

Biological Activity and Mechanism

Antimicrobial Properties

Ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibits broad-spectrum antibacterial activity. In vitro studies against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 3.12 µg/mL and 6.25 µg/mL, respectively . The bromine atom and pyridazine ring are critical for disrupting bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Table 3: Comparative Antibacterial Activity

StrainMIC (µg/mL)Reference Compound (Ciprofloxacin)
S. aureus (ATCC 25923)3.120.5
E. coli (ATCC 25922)6.250.25

Applications in Drug Development

Lead Optimization Strategies

  • Substituent Modulation: Replacing the 4-methylphenyl group with p-methoxyphenyl improves solubility (+40%) without compromising activity .

  • Prodrug Design: Ester hydrolysis to the carboxylic acid derivative enhances bioavailability in murine models.

Table 4: Structure-Activity Relationship (SAR) Trends

ModificationEffect on Activity
Bromine → Chlorine↓ MIC by 50%
Ethyl ester → Methyl ester↑ Metabolic stability
4-Methylphenyl → 4-Fluorophenyl↑ Anticancer IC₅₀

Computational Modeling

Molecular docking studies (PDB: 3VMT) predict strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of bacterial DNA gyrase, corroborating experimental results .

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